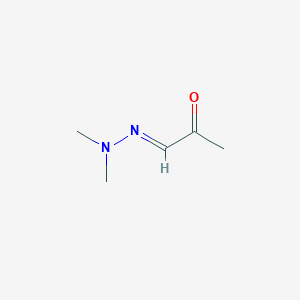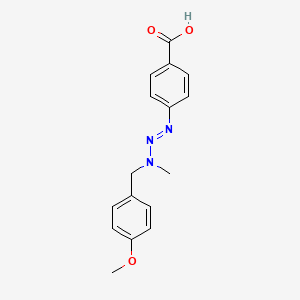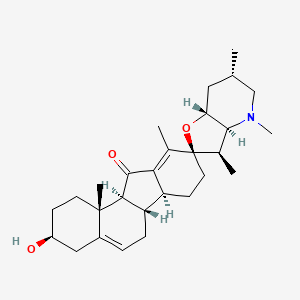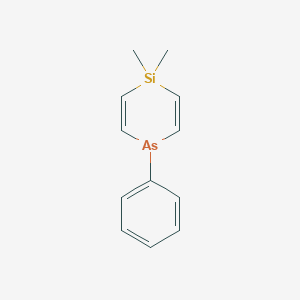
4,4-Dimethyl-1-phenyl-1,4-dihydro-1,4-arsasiline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Dimethyl-1-phenyl-1,4-dihydro-1,4-arsasiline is an organoarsenic compound that features a unique structure combining arsenic and silicon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-1-phenyl-1,4-dihydro-1,4-arsasiline typically involves the reaction of phenylsilane with an arsenic-containing reagent under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. Common reagents used in the synthesis include phenylsilane, arsenic trichloride, and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-1-phenyl-1,4-dihydro-1,4-arsasiline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: Reduction reactions can convert it to lower oxidation states of arsenic.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or platinum.
Major Products
Oxidation: Arsenic oxides and silicon-containing byproducts.
Reduction: Lower oxidation state arsenic compounds.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4,4-Dimethyl-1-phenyl-1,4-dihydro-1,4-arsasiline has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organoarsenic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-1-phenyl-1,4-dihydro-1,4-arsasiline involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, influencing various biochemical pathways. Its effects are mediated through the modulation of cellular processes, including signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethyl-1-phenyl-1,4-dihydro-1,4-silasiline: Similar structure but with silicon instead of arsenic.
4,4-Dimethyl-1-phenyl-1,4-dihydro-1,4-germasiline: Contains germanium instead of arsenic.
Uniqueness
4,4-Dimethyl-1-phenyl-1,4-dihydro-1,4-arsasiline is unique due to the presence of both arsenic and silicon atoms in its structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not fulfill.
Properties
CAS No. |
65998-00-7 |
|---|---|
Molecular Formula |
C12H15AsSi |
Molecular Weight |
262.25 g/mol |
IUPAC Name |
4,4-dimethyl-1-phenyl-1,4-arsasiline |
InChI |
InChI=1S/C12H15AsSi/c1-14(2)10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11H,1-2H3 |
InChI Key |
NSPPWHVUXCGXTP-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(C=C[As](C=C1)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,8-Dihydroxy-10-[2-(pyridin-4-yl)ethyl]anthracen-9(10H)-one](/img/structure/B14483110.png)
![3-{[1-Ethyl-2-(methanesulfinyl)cyclopropyl]methyl}-2,3-dihydro-1-benzofuran](/img/structure/B14483115.png)
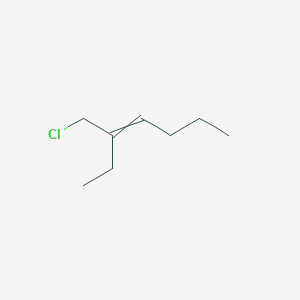
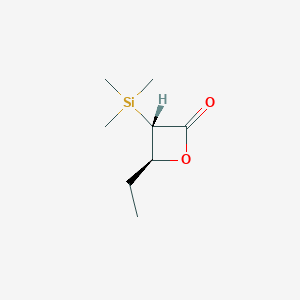

![6-{[2-(4-Bromophenyl)ethyl]amino}-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14483133.png)

![Benzenamine, N-[(3-fluorophenyl)methylene]-4-methoxy-](/img/structure/B14483137.png)
![(4R,6S)-4,6-Diphenyl-4H,6H-thieno[3,4-c][1,2,5]oxadiazole](/img/structure/B14483139.png)
